An In-Depth Technical Guide to Trifluoroacetohydroximoyl Bromide (CAS 1079402-16-6): A Theoretical and Practical Overview for Researchers
An In-Depth Technical Guide to Trifluoroacetohydroximoyl Bromide (CAS 1079402-16-6): A Theoretical and Practical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Trifluoroacetohydroximoyl Bromide (CAS No. 1079402-16-6), a fluorinated building block with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document, intended for researchers, scientists, and drug development professionals, consolidates available data and provides expert insights into its properties, synthesis, reactivity, and safe handling.
Core Compound Identification and Properties
Trifluoroacetohydroximoyl Bromide, systematically named (1Z)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide, is a specialized chemical intermediate. While extensive peer-reviewed data for this specific compound is limited, its structural features allow for a detailed theoretical and practical assessment based on well-established principles of organic chemistry and the known reactivity of related compounds.
| Property | Value | Source |
| CAS Number | 1079402-16-6 | [1] |
| Chemical Formula | C₂HBrF₃NO | [1] |
| Molecular Weight | 191.94 g/mol | [1] |
| Synonyms | (1Z)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide | [1] |
| Physical Form | Liquid (reported) | [1] |
| Purity | 95% (as commercially available) | [1] |
Strategic Importance in Medicinal Chemistry
The incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[2] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Trifluoroacetohydroximoyl bromide serves as a valuable synthon for introducing the trifluoromethyl group into more complex molecular scaffolds, particularly for the synthesis of trifluoromethyl-containing heterocycles, which are prevalent in many approved drugs.[4]
Synthesis and Handling
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Caption: [3+2] Cycloaddition reactions of Trifluoroacetonitrile Oxide.
These heterocyclic products are of significant interest in drug discovery, as they can serve as scaffolds for the development of new therapeutic agents.
Future Outlook
Trifluoroacetohydroximoyl Bromide represents a promising, yet underexplored, building block for the synthesis of complex trifluoromethyl-containing molecules. Further research is warranted to fully elucidate its reactivity profile and to develop robust and scalable synthetic protocols. The insights provided in this guide, based on established chemical principles, offer a solid foundation for researchers to begin exploring the potential of this versatile reagent in their own synthetic endeavors.
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